molecular formula C17H21N3 B13986590 3-(4-Benzylpiperazin-1-yl)aniline

3-(4-Benzylpiperazin-1-yl)aniline

Cat. No.: B13986590
M. Wt: 267.37 g/mol
InChI Key: IAFRYYVHOSMROI-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an aniline group attached to the third carbon of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)aniline typically involves the reaction of benzylpiperazine with aniline under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Similar structure with a methyl group instead of a benzyl group.

    4-(4-Benzylpiperazin-1-yl)aniline: Similar structure with the aniline group attached to the fourth carbon of the piperazine ring.

    3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with substituted piperazine rings and cinnoline moieties.

Uniqueness

3-(4-Benzylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)aniline

InChI

InChI=1S/C17H21N3/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14,18H2

InChI Key

IAFRYYVHOSMROI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)N

Origin of Product

United States

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